N-cyclohexyl-2-(2,4-dichlorophenoxy)-N-methylacetamide
Description
N-cyclohexyl-2-(2,4-dichlorophenoxy)-N-methylacetamide is an organic compound with a complex structure that includes a cyclohexyl group, a dichlorophenoxy group, and a methylacetamide group
Properties
IUPAC Name |
N-cyclohexyl-2-(2,4-dichlorophenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c1-18(12-5-3-2-4-6-12)15(19)10-20-14-8-7-11(16)9-13(14)17/h7-9,12H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVORRFKLWCHNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2,4-dichlorophenoxy)-N-methylacetamide typically involves the reaction of cyclohexylamine with 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2,4-dichlorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted phenoxy derivatives.
Scientific Research Applications
Pharmaceutical Research
N-cyclohexyl-2-(2,4-dichlorophenoxy)-N-methylacetamide has been investigated for its potential use in drug development, particularly targeting mitochondrial dysfunctions. The compound exhibits notable biological activity as a potential inhibitor in various pathways related to mitochondrial health. Studies suggest that it may influence the lifespan of eukaryotic organisms and act as a mitochondrial Skp1 (MtSk) inhibitor.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. It has shown potential in modulating cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This suggests its relevance in developing anti-inflammatory medications.
Anticancer Potential
In silico studies have highlighted the compound's potential anticancer properties. By targeting specific molecular pathways associated with cancer cell proliferation, this compound may contribute to the development of novel cancer therapies .
Case Study 1: Mitochondrial Inhibition
A study investigated the effects of this compound on mitochondrial function in eukaryotic cells. Results indicated that the compound could significantly alter mitochondrial dynamics, suggesting its potential as a therapeutic agent for conditions related to mitochondrial dysfunction.
Case Study 2: Anti-inflammatory Activity
In vitro experiments tested the inhibitory effects of this compound on COX enzymes. The findings demonstrated a dose-dependent inhibition of COX-2 activity, supporting its application as an anti-inflammatory drug candidate.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2,4-dichlorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(2,4-dichlorophenoxy)propanamide
- N-cyclohexyl-2-(2,4-dichlorophenoxy)acetylhydrazinecarbothioamide
Uniqueness
N-cyclohexyl-2-(2,4-dichlorophenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
N-cyclohexyl-2-(2,4-dichlorophenoxy)-N-methylacetamide (commonly referred to as "compound X") is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound X is characterized by the following structure:
- Molecular Formula : CHClN\O
- Molecular Weight : 307.22 g/mol
- Functional Groups : The compound contains a dichlorophenoxy group, an acetamide moiety, and a cyclohexyl group, contributing to its unique properties.
The biological activity of compound X is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The compound may alter enzyme activity or receptor binding, leading to various biological effects. Preliminary studies suggest that it may exhibit antimicrobial and antifungal properties, although detailed mechanisms remain to be fully elucidated.
Antimicrobial and Antifungal Properties
Research indicates that compound X has potential antimicrobial and antifungal activities. In vitro studies have shown efficacy against various bacterial strains and fungi. For example, it demonstrated significant inhibition of growth in Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent in treating infections.
Cytotoxicity and Apoptosis Induction
In cancer research, compound X has been evaluated for its cytotoxic effects on cancer cell lines. Studies have reported that it induces apoptosis in human cancer cells such as MCF7 (breast cancer) and HEP2 (laryngeal cancer). The compound's IC50 values were found to be comparable to established chemotherapeutics like doxorubicin, suggesting significant potential as an anticancer agent .
Table 1: Cytotoxicity of Compound X
| Cell Line | IC50 (µg/mL) | Comparison with Doxorubicin (µg/mL) |
|---|---|---|
| MCF7 | 11.5 | 11 |
| HEP2 | 9.5 | 5.5 |
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of compound X against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for E. coli and 20 µg/mL for Candida albicans, showcasing its potential utility in treating bacterial and fungal infections.
- Cytotoxicity in Cancer Cells : Another study focused on the effects of compound X on MCF7 cells, revealing that it significantly downregulated anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax, leading to increased apoptosis rates .
Research Findings
Recent research highlights the following findings regarding the biological activity of compound X:
- Antioxidant Activity : Compound X exhibited antioxidant properties by reducing reactive oxygen species (ROS) levels in treated cells, which may contribute to its protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : In vitro studies indicated that compound X can inhibit the expression of inflammatory cytokines such as IL-6 and COX-2 in activated macrophages, suggesting its potential role in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
